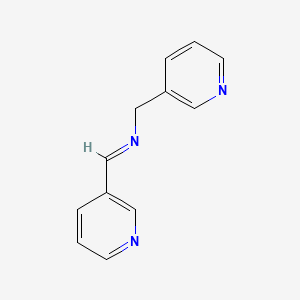
Tri-GalNAc-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-GalNAc-NHS ester is a compound used in the field of chemical biology and synthetic biology. It is a lysosome targeting chimera (LYTAC) and a ligand for the asialoglycoprotein receptor (ASGPR). This receptor is specifically expressed on liver cells and is involved in the degradation of extracellular proteins, including membrane proteins . This compound is utilized as a protein degrader in LYTAC research .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Tri-GalNAc-NHS ester involves the synthesis of sialic acid derivatives, which are then conjugated with protein or lipid molecules. The compound contains three sialic acid residues, each connected to an N-hydroxysuccinimide (NHS) ester group through an amide bond . The synthesis process typically involves the following steps:
Synthesis of Sialic Acid Derivatives: This step involves the chemical modification of sialic acid to introduce functional groups that can react with NHS ester.
Conjugation with NHS Ester: The sialic acid derivatives are then reacted with NHS ester under controlled conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and minimize by-products .
化学反应分析
Types of Reactions
Tri-GalNAc-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with amino groups in proteins or peptides to form stable amide bonds.
Common Reagents and Conditions
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of this compound include glycosylated proteins and peptides, which have enhanced stability and specificity for their biological targets .
科学研究应用
Tri-GalNAc-NHS ester has a wide range of applications in scientific research, including:
作用机制
Tri-GalNAc-NHS ester exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on liver cells. This binding facilitates the internalization of the compound and its cargo into the lysosome, where the extracellular proteins are degraded . The molecular targets and pathways involved include the ASGPR-mediated endocytosis and lysosomal degradation pathways .
相似化合物的比较
Similar Compounds
Tri-GalNAc (OAc)3-Perfluorophenyl: A similar compound used in the synthesis of lysosome-targeting chimeras.
Tri-GalNAc-biotin: Another lysosome-targeting degrader that promotes the uptake of NeutrAvidin into liver cells.
Uniqueness
Tri-GalNAc-NHS ester is unique due to its high specificity for the asialoglycoprotein receptor and its ability to facilitate the degradation of extracellular proteins. This makes it a valuable tool for targeted protein degradation and drug delivery applications.
属性
分子式 |
C79H137N11O37 |
|---|---|
分子量 |
1833.0 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI 键 |
JMACKZAHKSDYQD-XSFVKFJNSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)




![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)



![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)

